molecular formula C10H9NO5 B1344752 2-(4-Acetyl-2-nitrophenyl)acetic acid

2-(4-Acetyl-2-nitrophenyl)acetic acid

Cat. No. B1344752
M. Wt: 223.18 g/mol
InChI Key: YNVCFZBMWPJUOK-UHFFFAOYSA-N
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Patent
US07468364B2

Procedure details

A mixture of diethyl(4-acetyl-2-nitrophenyl)malonate and diethyl malonate (54.1 g) prepared by step a) was dissolved in 4M HCl (800 mL)/dioxane (800 mL), and the solution was stirred at 100° C. for 8 hours. After cooling, dioxane was removed in vacuo, and the aqueous layer was extracted with chloroform (200 mL×1, 100 mL×2). The organic layers were combined, dried over magnesium sulfate, filtered, and the solvent was removed in vacuo to give the object compound (23.1 g, quantitatively) as a brown solid.
Name
diethyl(4-acetyl-2-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH:5]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21])C(OCC)=O)C.C(OCC)(=O)CC(OCC)=O>Cl.O1CCOCC1>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([CH2:5][C:4]([OH:23])=[O:3])=[C:12]([N+:20]([O-:22])=[O:21])[CH:13]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
diethyl(4-acetyl-2-nitrophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-])=O
Name
Quantity
54.1 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
dioxane was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform (200 mL×1, 100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the object compound (23.1 g

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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